N1-Phenylbenzene-1,3-diamine

Description

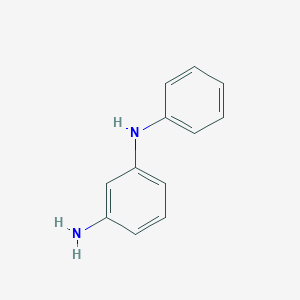

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-N-phenylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTZHXQAZLGBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350670 | |

| Record name | N~1~-Phenylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5840-03-9 | |

| Record name | N1-Phenyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Phenylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1-Phenylbenzene-1,3-diamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Phenylbenzene-1,3-diamine, also known as m-aminodiphenylamine, is an aromatic amine with significant potential in various fields, including polymer science and medicinal chemistry. This document provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. While specific experimental data for this particular isomer is not as abundant as for its para-substituted counterpart, this guide consolidates available information and provides context through data from closely related compounds.

Chemical Structure and Properties

This compound is an aromatic compound featuring a phenyl group substituted onto one of the amino groups of m-phenylenediamine.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| CAS Number | 5840-03-9 | [1] |

| Melting Point | 76-77 °C | [2] |

| Boiling Point | 362 °C at 760 mmHg; 190 °C at 2 Torr | [1][2] |

| Density | 1.167 g/cm³ | [1] |

| Flash Point | 203.2 °C | [1] |

| Water Solubility | >27.6 µg/mL | [2] |

| XLogP3 | 3.7 | [2] |

| PSA (Polar Surface Area) | 38.05 Ų | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for C-N bond formation, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4] These reactions typically involve the coupling of an aryl halide with an amine in the presence of a metal catalyst.

General Experimental Protocol (Hypothetical)

Reaction: Buchwald-Hartwig amination of 3-bromoaniline with aniline.

Materials:

-

3-bromoaniline

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen (inert gas)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

-

Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

-

Add 3-bromoaniline and aniline to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent. While a specific solvent system for this compound is not readily available in the literature, a trial-and-error approach with common solvents like ethanol, methanol, or mixtures with water, guided by the principles of recrystallization, would be necessary.

Caption: General workflow for the synthesis and purification.

Spectroscopic Characterization

Specific spectral data for this compound is not widely published. The following are expected characteristic signals based on the analysis of its isomers and related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine protons. The protons on the disubstituted ring will likely appear as complex multiplets due to their differing chemical environments. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 12 carbon atoms. The number of unique signals will depend on the symmetry of the molecule. Carbons attached to the nitrogen atoms will be shifted downfield.

3.2. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amine groups.

-

C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

3.3. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184.24. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the C-N bond.

Reactivity and Potential Applications

As an aromatic amine, this compound is expected to undergo typical reactions of this class of compounds, including diazotization, acylation, and alkylation. The presence of two amino groups with different substitution patterns offers opportunities for selective functionalization.

While specific research on the biological activities of this compound is limited, derivatives of aminodiphenylamines have been investigated for various medicinal chemistry applications. For instance, some aminodiphenylamine derivatives have been evaluated for their antimicrobial and antioxidant properties.[5] The core structure of this compound could serve as a scaffold for the development of novel therapeutic agents.

Caption: Reactivity and potential application pathways.

Conclusion

This compound is a molecule with interesting structural features that suggest its utility in materials science and drug discovery. While a comprehensive experimental profile for this specific isomer is yet to be fully documented in publicly accessible literature, this guide provides a foundational understanding of its properties, potential synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the specific properties and applications of this compound.

References

- 1. N-Phenyl-m-phenylenediamine | 5840-03-9 - BuyersGuideChem [buyersguidechem.com]

- 2. echemi.com [echemi.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-phenyl-m-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-phenyl-m-phenylenediamine, a crucial diamine derivative with applications in polymer science, dye synthesis, and as an antioxidant. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The spectroscopic data for N-phenyl-m-phenylenediamine is summarized below. While experimental data for Infrared Spectroscopy and Mass Spectrometry are available, experimental ¹H and ¹³C NMR data are not readily found in public databases. Therefore, predicted NMR data is provided to guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values obtained from computational software and should be used as a reference for spectral interpretation. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Chemical Shifts for N-phenyl-m-phenylenediamine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.25 - 7.35 | m | Aromatic C-H (Phenyl group) |

| ~7.10 - 7.20 | t | Aromatic C-H |

| ~6.80 - 6.90 | d | Aromatic C-H |

| ~6.60 - 6.70 | d | Aromatic C-H |

| ~6.50 - 6.60 | s | Aromatic C-H |

| ~5.5 (broad s) | s | N-H (Secondary amine) |

| ~3.7 (broad s) | s | N-H₂ (Primary amine) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Chemical Shifts for N-phenyl-m-phenylenediamine

| Chemical Shift (ppm) | Assignment |

| ~148 | Aromatic C-N (Primary amine) |

| ~144 | Aromatic C-N (Secondary amine) |

| ~142 | Aromatic C-N (Phenyl group) |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-H (Phenyl group) |

| ~122 | Aromatic C-H (Phenyl group) |

| ~118 | Aromatic C-H (Phenyl group) |

| ~110 | Aromatic C-H |

| ~109 | Aromatic C-H |

| ~105 | Aromatic C-H |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The key infrared absorption bands provide information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for N-phenyl-m-phenylenediamine [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (Primary and Secondary Amines) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1620 - 1580 | Strong | N-H Bending (Primary Amine) / C=C Aromatic Ring Stretching |

| 1520 - 1470 | Strong | C=C Aromatic Ring Stretching |

| 1340 - 1250 | Strong | C-N Stretching (Aromatic Amine) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for N-phenyl-m-phenylenediamine [2]

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | Molecular Ion [M]⁺ |

| 183 | ~80 | [M-H]⁺ |

| 155 | ~15 | [M-NH₂-H]⁺ |

| 92 | ~20 | [C₆H₆N]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like N-phenyl-m-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the N-phenyl-m-phenylenediamine sample in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[3][4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid N-phenyl-m-phenylenediamine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8][9][10][11]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8][9][10][11]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like N-phenyl-m-phenylenediamine, direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable) can be used to introduce the sample into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[12][13][14][15][16]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. Analysis of the fragmentation pattern can provide valuable structural information.[17][18][19][20]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. scienceijsar.com [scienceijsar.com]

- 8. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. acdlabs.com [acdlabs.com]

- 15. youtube.com [youtube.com]

- 16. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 17. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Solubility of N1-Phenylbenzene-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N1-Phenylbenzene-1,3-diamine (CAS 5840-03-9), a compound of interest in various research and development applications. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a typical synthesis and purification workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences its behavior in chemical reactions, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its aromatic rings and amino functional groups, exhibits a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, the following table summarizes the available data for the target compound and its close isomer, N-Phenyl-p-phenylenediamine, to provide valuable insights.

| Solvent | Compound | Solubility | Temperature (°C) |

| Water | This compound | > 27.6 µg/mL[1] | Not Specified |

| Ethanol | N-Phenyl-p-phenylenediamine | 10 mg/mL[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | N-Phenyl-p-phenylenediamine | Soluble (qualitative) | Not Specified |

| Chloroform | m-Phenylenediamine | Soluble (qualitative)[3] | Not Specified |

| Acetone | m-Phenylenediamine | Soluble (qualitative)[3] | Not Specified |

| Toluene | N1,N4-diphenylbenzene-1,4-diamine | Soluble (qualitative)[4] | Not Specified |

| Dichloromethane | N1,N4-diphenylbenzene-1,4-diamine | Soluble (qualitative)[4] | Not Specified |

| Ethyl Acetate | N1,N4-diphenylbenzene-1,4-diamine | Soluble (qualitative)[4] | Not Specified |

Note: Data for isomeric or related compounds are provided for estimation purposes and should be experimentally verified for this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a precise and widely used technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The final weight of the dish minus its initial empty weight gives the mass of the dissolved this compound.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Synthesis and Purification Workflow

A common method for the synthesis of N-aryl phenylenediamines is the Buchwald-Hartwig amination. The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a compound like this compound.

The logical flow for determining the appropriate solvent for a process like recrystallization is also a critical consideration for researchers.

References

An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of N-phenyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties and molecular orbital analysis of N-phenyl-m-phenylenediamine. The content is structured to offer both theoretical insights through computational chemistry and practical guidance for experimental characterization. Due to the limited availability of direct experimental data for N-phenyl-m-phenylenediamine in publicly accessible literature, this guide leverages established computational methodologies and generalized experimental protocols for analogous compounds to provide a robust predictive framework.

Core Physicochemical and Electronic Properties

N-phenyl-m-phenylenediamine is an aromatic amine with the chemical formula C₁₂H₁₂N₂. A summary of its key physical and predicted electronic properties is presented below.

Data Presentation

Table 1: Physicochemical Properties of N-phenyl-m-phenylenediamine

| Property | Value | Source |

| CAS Number | 5840-03-9 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Boiling Point | 362 °C at 760 mmHg | [1] |

| Flash Point | 203.2 °C | [1] |

| Density | 1.167 g/cm³ | [1] |

Table 2: Predicted Electronic Properties of N-phenyl-m-phenylenediamine (DFT B3LYP/6-31G*)

| Parameter | Predicted Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.18 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.93 |

Molecular Orbital Analysis and Visualization

The electronic behavior of N-phenyl-m-phenylenediamine is governed by its frontier molecular orbitals, the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The molecular structure of N-phenyl-m-phenylenediamine is foundational to its electronic properties.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of N-phenyl-m-phenylenediamine.

Synthesis of N-phenyl-m-phenylenediamine

A common method for the synthesis of N-phenyl-m-phenylenediamine involves the catalytic hydrogenation of m-nitrophenylaniline.

Materials:

-

m-Nitrophenylaniline

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a high-pressure reactor (autoclave), a solution of m-nitrophenylaniline in ethanol is prepared.

-

The Pd/C catalyst is added to the solution. The vessel is sealed and purged with an inert gas to remove oxygen.

-

The reactor is then pressurized with hydrogen gas to a specified pressure.

-

The reaction mixture is stirred and heated to a designated temperature for a set duration.

-

Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the hydrogen pressure is safely released.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude N-phenyl-m-phenylenediamine can be purified by recrystallization or column chromatography.

Computational Analysis: Density Functional Theory (DFT)

Objective: To predict the optimized molecular geometry and electronic properties (HOMO-LUMO energies) of N-phenyl-m-phenylenediamine.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

-

Structure Input: The initial 3D structure of N-phenyl-m-phenylenediamine is built using a molecular editor.

-

Geometry Optimization: The structure is optimized using DFT. A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G* basis set.[2]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized structure, the energies of the frontier molecular orbitals (HOMO and LUMO) are calculated.

-

Data Analysis: The HOMO and LUMO energy values are extracted from the output file, and the energy gap is calculated (ΔE = E_LUMO - E_HOMO). The molecular orbitals can be visualized to understand the electron density distribution.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of N-phenyl-m-phenylenediamine and assess the reversibility of its electrochemical processes.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (in 3M KCl)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: A suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Analyte: N-phenyl-m-phenylenediamine solution (e.g., 1 mM).

Procedure:

-

Electrode Preparation: The GCE is polished with alumina slurry, rinsed with deionized water, and sonicated in ethanol and then deionized water.

-

Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the electrolyte solution.

-

Blank Scan: A CV scan of the electrolyte solution is run to establish the background current.

-

Sample Analysis: The N-phenyl-m-phenylenediamine solution is added to the cell. The potential is swept from an initial value (where no reaction occurs) to a potential where oxidation is expected, and then the scan is reversed.

-

Data Acquisition: The current response is recorded as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer.

-

Data Interpretation: The resulting voltammogram is analyzed to determine the anodic and cathodic peak potentials.

Spectroscopic Analysis: UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of N-phenyl-m-phenylenediamine.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile.

-

Analyte: A dilute solution of N-phenyl-m-phenylenediamine in the chosen solvent.

Procedure:

-

Sample Preparation: A stock solution of N-phenyl-m-phenylenediamine is prepared and then diluted to an appropriate concentration for measurement (typically in the micromolar range).

-

Blank Measurement: The spectrophotometer is blanked using a cuvette filled with the pure solvent.

-

Sample Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified from the spectrum. These correspond to electronic transitions within the molecule.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the analysis of N-phenyl-m-phenylenediamine.

References

Three-Dimensional Crystal Structure of N1-Phenylbenzene-1,3-diamine: A Search for Definitive Crystallographic Data

Despite a comprehensive search of scientific literature and chemical databases, the definitive three-dimensional crystal structure of N1-Phenylbenzene-1,3-diamine, determined through single-crystal X-ray diffraction, does not appear to be publicly available at this time. While information on related compounds and computational models exists, the specific experimental crystallographic data required for an in-depth technical guide remains elusive.

This report details the findings of an extensive search and provides context on the available information regarding this compound and its analogs.

Summary of Findings

Searches for the crystal structure of this compound (also known as N-phenyl-m-phenylenediamine) did not yield any peer-reviewed publications or entries in crystallographic databases such as the Cambridge Structural Database (CSD) that contain the experimentally determined atomic coordinates, unit cell dimensions, and space group.

Information is available for the parent molecule, m-phenylenediamine, which has been a subject of crystallographic studies.[1][2][3][4][5] Additionally, crystal structures for other derivatives of phenylenediamine have been reported, but none correspond to the specific N1-phenyl substituted compound requested.

Chemical databases like PubChem list this compound and its hydrochloride salt.[6] However, these entries typically provide computed 3D conformers, which are theoretical models and not the result of experimental crystal structure determination.

Future Outlook

The absence of a published crystal structure for this compound suggests that either the analysis has not been performed, has not been published in a publicly accessible format, or may be part of proprietary research.

For researchers, scientists, and drug development professionals interested in the specific solid-state conformation of this molecule, the next step would be to perform a single-crystal X-ray diffraction experiment. The general workflow for such an endeavor is outlined below.

General Experimental Workflow for Crystal Structure Determination

Should the single crystal of this compound become available, the following workflow would be anticipated for its structure determination.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

References

- 1. researchgate.net [researchgate.net]

- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Phenylenediamine [webbook.nist.gov]

- 4. 1,3-Phenylenediamine [webbook.nist.gov]

- 5. 1,3-Phenylenediamine [webbook.nist.gov]

- 6. This compound hydrochloride | C12H13ClN2 | CID 16243060 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Selectivity of N1-Phenylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-Phenylbenzene-1,3-diamine, also known as N-phenyl-m-phenylenediamine, is a versatile chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. Its utility is defined by the differential reactivity of its two distinct amino groups: a primary aromatic amine (at the C3 position) and a secondary aromatic amine (at the C1 position). This guide provides an in-depth analysis of the factors governing the chemoselectivity and regioselectivity of this compound in key chemical transformations. We present available quantitative data, detailed experimental protocols for selective reactions, and logical frameworks for predicting reaction outcomes, enabling researchers to strategically employ this molecule in complex synthetic pathways.

Core Reactivity Principles: A Tale of Two Amines

The chemical behavior of this compound is dominated by the interplay between its primary (-NH₂) and secondary (-NHPh) amino groups. Their respective reactivity and selectivity in chemical reactions are governed by a combination of electronic and steric factors.

-

Nucleophilicity: In general, secondary amines can be more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl or aryl substituent.[1] However, this is balanced by steric hindrance. In this compound, the secondary amine is attached to a bulky phenyl group, which can sterically hinder its approach to electrophiles compared to the more accessible primary amine. The lone pair on the nitrogen of the secondary amine is also delocalized over two phenyl rings, potentially reducing its availability.

-

Basicity: The primary amino group is generally more basic than the secondary diarylamine group. This difference can be exploited in acid-catalyzed reactions or transformations involving protonation steps.

-

Steric Hindrance: The primary amino group at the C3 position is sterically less encumbered than the secondary amino group at the C1 position, which is flanked by a phenyl substituent. This steric difference is a critical factor in reactions where the transition state is sensitive to crowding, often favoring reaction at the primary amine.

These competing factors mean that the selectivity of a given reaction can often be tuned by carefully choosing the reaction conditions, such as the nature of the electrophile, solvent, temperature, and catalyst.

Selective Functionalization Reactions

The ability to selectively functionalize one amino group in the presence of the other is paramount for the synthetic utility of this compound.

Selective Acylation

The primary amino group can be selectively acylated over the secondary amino group, primarily due to the lower steric hindrance at the C3 position. This is a crucial transformation for installing protecting groups or building more complex amide-containing structures. A patented method for the selective acylation of a similar substrate, 4-nitro-1,3-phenylenediamine, demonstrates this principle effectively.[2] The nitro group in this analog is strongly electron-withdrawing, which deactivates both amino groups, but the steric difference remains the dominant factor for selectivity.

Table 1: Selective Acylation of a 1,3-Phenylenediamine Analog

| Starting Material | Acylating Agent | Base/Solvent | Key Condition | Product | Yield | Reference |

|---|

| 4-Nitro-1,3-phenylenediamine | Acetyl chloride | Pyridine / 17% CH₃CN in THF | Cooled solution | 2-Amino-4-acetimidonitrobenzene | 69% |[2] |

This protocol is adapted from the selective acylation of 4-nitro-1,3-phenylenediamine and illustrates the general procedure expected to achieve selective acylation of this compound.[2]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as 17% acetonitrile in tetrahydrofuran (THF).

-

Base Addition: Add pyridine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC). The reaction is often rapid.

-

Quenching and Isolation: Upon completion, quench the reaction by adding water. The product is expected to precipitate.

-

Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., acetic acid, aqueous methoxyethanol, or toluene) to yield the pure N-(3-amino-phenyl)-N-phenyl-acetamide.

Logical Workflow for Selective Acylation

Caption: Workflow for the selective acylation of this compound.

Selective N-Alkylation

Similar to acylation, N-alkylation can be directed towards the less sterically hindered primary amino group. However, preventing over-alkylation can be challenging. Zeolite-catalyzed reactions using dialkyl carbonates as "green" alkylating agents have been shown to be highly selective for the mono-N-alkylation of arylenediamines.[3] This method avoids toxic alkyl halides and provides a robust route to mono-alkylated products.

Table 2: Zeolite-Catalyzed Selective Mono-N-Alkylation of Arylenediamines

| Substrate | Alkylating Agent | Catalyst | Temperature | Product(s) | Selectivity (Mono:Di) | Reference |

|---|---|---|---|---|---|---|

| o-Phenylenediamine | Diethyl Carbonate | NaY Zeolite | 180 °C | N-Ethyl-o-phenylenediamine | >95:5 | [3] |

| m-Phenylenediamine | Diethyl Carbonate | NaY Zeolite | 180 °C | N-Ethyl-m-phenylenediamine | >95:5 |[3] |

This protocol is based on the selective alkylation of phenylenediamines using dialkyl carbonates and NaY zeolite.[3]

-

Catalyst Preparation: Activate NaY faujasite zeolite by heating under vacuum.

-

Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq), the dialkyl carbonate (e.g., diethyl carbonate, large excess), and the activated NaY zeolite.

-

Heating: Heat the mixture with stirring to 160-180 °C for the required time (typically several hours).

-

Workup: After cooling, filter the reaction mixture to remove the zeolite catalyst.

-

Isolation: Remove the excess dialkyl carbonate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography to isolate the mono-alkylated product, N1-ethyl-N3-phenylbenzene-1,3-diamine.

Reactivity in Heterocycle Synthesis

This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The reaction pathway is dictated by the nature of the co-reactant.

Condensation with Dicarbonyl Compounds: Synthesis of Benzodiazepines

The reaction of phenylenediamines with 1,3-dicarbonyl compounds is a classical method for synthesizing 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry.[4][5][6] In the case of this compound, condensation with a ketone like acetone would involve the initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration. The reaction is typically acid-catalyzed. It is expected that both amino groups will participate to form the seven-membered ring.

General Pathway for 1,5-Benzodiazepine Formation

Caption: Generalized reaction pathway for the synthesis of 1,5-benzodiazepines.

Diazotization and Azo Coupling

The primary amino group of this compound is susceptible to diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[7] Unlike ortho-phenylenediamines which undergo intramolecular cyclization to form benzotriazoles, the meta-arrangement in this compound prevents such a reaction.[8] The resulting diazonium salt is an electrophile that can undergo intermolecular azo coupling with an activated aromatic ring or potentially with another molecule of the starting diamine, leading to the formation of azo dyes. The secondary amine is not expected to react under these conditions.

Biological and Pharmacological Context

While direct studies on the biological signaling pathways of this compound are not prominent in the literature, the activities of related phenylenediamines provide a predictive framework.

Metabolism

The metabolism of phenylenediamines in humans and other mammals is a key determinant of their biological effect and toxicity. Studies on p-phenylenediamine (PPD) have shown that it does not typically undergo oxidation by hepatic cytochrome P450 enzymes.[9] Instead, the primary metabolic pathway is N-acetylation, leading to N-monoacetylated and N,N'-diacetylated metabolites.[9][10] It is highly probable that this compound follows a similar metabolic fate, with the primary amino group being the site of acetylation.

Antioxidant Properties

N,N'-disubstituted p-phenylenediamines are well-known and potent antioxidants, widely used as antiozonants in the rubber industry.[11][12] Their mechanism of action involves the donation of a hydrogen atom from the N-H bond to scavenge free radicals, forming a stable aminyl radical. While the subject molecule is a meta-diamine, it retains the secondary N-H bond characteristic of these antioxidants and is expected to exhibit radical-scavenging properties. This has implications for its potential use in contexts where mitigating oxidative stress is beneficial, such as in materials science and potentially in drug development as a scaffold for molecules with antioxidant activity.[8]

Conclusion

This compound presents a nuanced reactivity profile that can be harnessed for selective chemical synthesis. The primary amino group generally serves as the site for reactions sensitive to steric hindrance, such as acylation and zeolite-catalyzed alkylation. The participation of both amino groups allows for the construction of important heterocyclic systems like benzodiazepines. While quantitative data for this specific molecule remains limited in the public domain, the principles of amine reactivity, supported by data from closely related analogs, provide a robust framework for predicting and controlling its chemical behavior. This guide serves as a foundational resource for chemists aiming to unlock the synthetic potential of this valuable bifunctional intermediate.

References

- 1. This compound hydrochloride | C12H13ClN2 | CID 16243060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-phenyl-m-phenylenediamine (CAS 5840-03-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-m-phenylenediamine, with the CAS number 5840-03-9, is an aromatic amine belonging to the phenylenediamine class of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its potential biological activities and applications in research and drug development, drawing insights from related phenylenediamine compounds.

Physicochemical Properties

N-phenyl-m-phenylenediamine is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| CAS Number | 5840-03-9 | [1] |

| Appearance | Solid | |

| Melting Point | 76-77 °C | |

| Boiling Point | 362 °C at 760 mmHg | [1] |

| Density | 1.167 g/cm³ | [1] |

| Flash Point | 203.2 °C | [1] |

| Solubility | Soluble in ethanol. |

Synthesis and Purification

Synthesis

A representative method for the synthesis of N-phenyl-m-phenylenediamine is through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination [2]

-

Materials:

-

m-Bromoaniline

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine m-bromoaniline (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Logical Relationship of Reactants to Product

Caption: Buchwald-Hartwig amination for N-phenyl-m-phenylenediamine synthesis.

Purification

The crude N-phenyl-m-phenylenediamine can be purified by column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography [2]

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel column in a suitable solvent system (e.g., starting with a low polarity mixture like 95:5 hexane:ethyl acetate).

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified N-phenyl-m-phenylenediamine.

-

Analytical Characterization

The identity and purity of N-phenyl-m-phenylenediamine can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Amine protons will appear as broad singlets. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. |

| FT-IR | N-H stretching vibrations around 3300-3500 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 184.24. |

Experimental Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of N1-Phenylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Phenylbenzene-1,3-diamine, also known as 3-aminodiphenylamine, is a significant chemical intermediate with historical importance in the dye industry and continued relevance in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this diamine. It delves into the seminal synthetic methodologies, including the early 20th-century routes involving the Ullmann condensation and subsequent reduction, as well as more contemporary approaches. Detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways are presented to offer a thorough resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is an aromatic diamine characterized by a phenyl group substituted at one of the amino functions of m-phenylenediamine. Its discovery and synthesis are intrinsically linked to the development of synthetic dyes and the broader advancement of organic chemistry in the late 19th and early 20th centuries. The strategic placement of its amino groups and the presence of the phenyl substituent have made it a versatile building block in the creation of complex molecular architectures. This guide will explore the key historical milestones in the synthesis of this compound, providing detailed procedural insights and quantitative analysis of the reported methods.

Historical Synthesis Routes

The historical synthesis of this compound has primarily revolved around a two-step process: the formation of a nitrated precursor, 3-nitrodiphenylamine, followed by its reduction to the desired diamine.

Synthesis of the Precursor: 3-Nitrodiphenylamine via Ullmann Condensation (Goldberg, 1907)

The first documented synthesis of the key precursor, 3-nitrodiphenylamine, is attributed to Goldberg in 1907. This method is a classic example of the Ullmann condensation, a copper-catalyzed reaction for the formation of a C-N bond between an aryl halide and an amine.

The reaction involves the condensation of 3-nitroacetanilide with bromobenzene in the presence of potassium carbonate and a copper catalyst. The acetyl group serves as a protecting group for the amino functionality of 3-nitroaniline and is subsequently removed by hydrolysis to yield 3-nitrodiphenylamine.[1]

Reaction Scheme:

Figure 1: Synthesis of 3-Nitrodiphenylamine via Ullmann Condensation.

Experimental Protocol: Synthesis of 3-Nitrodiphenylamine

-

Reactants: 3-nitroacetanilide, bromobenzene, anhydrous potassium carbonate, copper powder, potassium iodide (catalytic), nitrobenzene (solvent).

-

Procedure: A mixture of 3-nitroacetanilide, bromobenzene, anhydrous potassium carbonate, and catalytic amounts of copper powder and potassium iodide is heated in nitrobenzene. The reaction is maintained at a temperature of 180-210°C. Following the condensation, the intermediate N-acetyl-3-nitrodiphenylamine is hydrolyzed using an alcoholic solution of hydrochloric acid to yield 3-nitrodiphenylamine.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of technical product | 80% | [1] |

| Melting Point (crude) | 100-105 °C | [1] |

| Melting Point (recrystallized) | 112 °C | [1] |

Reduction of 3-Nitrodiphenylamine to this compound

The final step in the historical synthesis is the reduction of the nitro group of 3-nitrodiphenylamine to an amino group. Classical methods for this transformation typically employed metal/acid combinations.

Reaction Scheme:

Figure 2: General Reduction of 3-Nitrodiphenylamine.

Experimental Protocol: Reduction using Stannous Chloride and Hydrochloric Acid

-

Reactants: 3-Nitrodiphenylamine, Stannous chloride (SnCl₂), concentrated Hydrochloric acid (HCl), Ethanol (solvent).

-

Procedure: 3-Nitrodiphenylamine is dissolved in ethanol. To this solution, a solution of stannous chloride in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reaction is complete, as indicated by the disappearance of the yellow color of the nitro compound. The resulting amine hydrochloride is then treated with a base (e.g., sodium hydroxide) to liberate the free diamine. The product is then isolated by filtration and can be purified by recrystallization.

Quantitative Data (Typical for Nitro Group Reductions):

| Parameter | Typical Value Range |

| Yield | 85-95% |

| Purity | >98% after recrystallization |

Modern Synthetic Approach

A more contemporary method for the synthesis of this compound is detailed in a Japanese patent, which avoids the use of nitroaromatic precursors and harsh acidic conditions for reduction.

Reaction of m-Phenylenediamine with Cyclohexanone

This process involves the reaction of m-phenylenediamine with cyclohexanone in the presence of a hydrogen transfer catalyst and a hydrogen acceptor.

Reaction Scheme:

Figure 3: Modern Synthesis from m-Phenylenediamine and Cyclohexanone.

Experimental Protocol:

-

Reactants: m-Phenylenediamine, cyclohexanone, a hydrogen transfer catalyst (e.g., Palladium on carbon), and m-dinitrobenzene as a hydrogen acceptor in a non-sulfur-containing polar solvent.

-

Procedure: m-Phenylenediamine and cyclohexanone are reacted in a suitable polar solvent in the presence of a hydrogen transfer catalyst. m-Dinitrobenzene is used as a hydrogen acceptor, which is reduced to m-phenylenediamine in the process, thus regenerating one of the starting materials. This allows for the reaction to proceed under mild conditions to yield 3-aminodiphenylamine.[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good | [2][3] |

| Reaction Conditions | Mild | [2][3] |

Summary and Outlook

The synthesis of this compound has evolved from classical multi-step procedures involving harsh conditions to more elegant and efficient modern methods. The historical route, pioneered by the work of Goldberg, laid the foundation for C-N bond formation and remains a fundamentally important transformation in organic chemistry. The subsequent reduction of the nitro intermediate is a classic example of a fundamental organic reaction. Contemporary methods, such as the one described in the Japanese patent, offer milder conditions and potentially more sustainable routes. For researchers in drug development and other scientific fields, understanding these synthetic pathways provides a valuable toolkit for the construction of novel molecules containing the diarylamine motif. Future developments will likely focus on further improving the efficiency and environmental footprint of these syntheses, potentially through the use of novel catalytic systems.

References

An In-Depth Technical Guide to the Safety and Handling of N1-Phenylbenzene-1,3-diamine

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling protocols for N1-Phenylbenzene-1,3-diamine. Due to a lack of available safety data for this compound (CAS 5840-03-9), the following information is based on the closely related isomer, N-Phenyl-p-phenylenediamine (CAS 101-54-2), also known as 4-Aminodiphenylamine. Isomers often share similar toxicological and safety profiles; however, it is imperative that all handling and safety procedures are conducted with the utmost caution and under the supervision of qualified professionals. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is an aromatic amine. The following table summarizes the known physical and chemical properties of its isomer, N-Phenyl-p-phenylenediamine.

| Property | Value |

| Synonyms | 4-Aminodiphenylamine, p-Anilinoaniline |

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol [1][2] |

| Appearance | Purple-black solid or flakes[3] |

| Odor | Odorless[2][4] |

| Melting Point | 69 - 75 °C (156.2 - 167 °F)[2][4] |

| Boiling Point | 354 °C (669.2 °F) at 760 mmHg[1][2][4] |

| Flash Point | > 250 °C (> 482 °F)[2][4] |

| Solubility in Water | 0.6 g/L[1] |

| Vapor Pressure | 1 mbar @ 20 °C[2][4] |

Hazard Identification and Classification

N-Phenyl-p-phenylenediamine is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Signal Word: Warning[4]

Toxicological Information

Exposure to N-Phenyl-p-phenylenediamine can lead to various adverse health effects.

| Exposure Route | Effects |

| Inhalation | Harmful if inhaled. Causes respiratory tract irritation.[5] May cause sensitization in rare instances, leading to mucous membrane inflammation and eczematous eruptions.[5] |

| Skin Contact | Causes skin irritation.[5] May cause an allergic skin reaction (sensitization).[5] |

| Eye Contact | Causes serious eye irritation.[4][5] |

| Ingestion | Harmful if swallowed.[5] Causes gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5] |

| Chronic Exposure | Repeated or prolonged contact may cause skin sensitization.[6] |

| Other | Ingestion could lead to the formation of methemoglobin, resulting in cyanosis (bluish discoloration of the skin and lips).[6][7] |

Experimental Protocols

General Handling Procedure in a Laboratory Setting

The following workflow outlines the recommended procedure for handling this compound in a research environment.

Caption: General Laboratory Handling Workflow for this compound.

First Aid Response Protocol

The following diagram illustrates the immediate first aid measures to be taken in case of accidental exposure.

Caption: First Aid Response Flowchart for Accidental Exposure.

Handling and Storage

Handling:

-

Use only with adequate ventilation, preferably in a chemical fume hood.[2][4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Take precautionary measures against static discharge.[6]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate gloves and protective clothing to prevent skin exposure.[5][6] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask type N95 (US) is recommended. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), foam, or dry powder.[8]

-

Unsuitable Extinguishing Media: Avoid using a straight hose stream of water as it will scatter and spread the fire.[8]

-

Specific Hazards: The formation of toxic gases is possible during heating or in a fire. Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][4][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: Dampen the solid spill with 60-70% ethanol to prevent dusting and transfer the material to a suitable container for disposal.[7] Clean up spills immediately and dispose of waste safely in accordance with local, regional, and national regulations.[4][8]

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. harwick.com [harwick.com]

Methodological & Application

Synthesis of N1-Phenylbenzene-1,3-diamine from m-Phenylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N1-Phenylbenzene-1,3-diamine from m-phenylenediamine. The synthesis is primarily achieved through two well-established cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. These methods are crucial for the formation of the carbon-nitrogen bond that defines the target compound. This guide offers comprehensive, step-by-step procedures, including reaction conditions, purification techniques, and analytical characterization of the final product. Furthermore, the application notes discuss the relevance of this compound derivatives as potential inhibitors of the PI3K/Akt signaling pathway, a critical mediator in cancer cell proliferation and survival.

Introduction

This compound, also known as N-phenyl-m-phenylenediamine, is an aromatic diamine of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the development of various pharmacologically active compounds. Notably, derivatives of N-phenyl-m-phenylenediamine have emerged as promising candidates for the development of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The synthesis of this compound from readily available m-phenylenediamine is a key step in accessing a library of derivatives for drug discovery and development.

Synthetic Methodologies

The synthesis of this compound from m-phenylenediamine involves the formation of a C-N bond between the aniline nitrogen of one molecule and an aryl group. The two most effective and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.[4]

Reaction Scheme:

Key Parameters and Optimization:

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Recommended Conditions | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically used in catalytic amounts (1-5 mol%). |

| Ligand | BINAP, Xantphos, DavePhos | The choice of ligand is crucial for reaction efficiency and substrate scope. |

| Aryl Halide | Iodobenzene, Bromobenzene | Iodides are generally more reactive than bromides. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated solvents are essential. |

| Temperature | 80-110 °C | Reaction temperature is optimized based on the reactivity of the substrates. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |

| Typical Yield | 70-95% | Highly dependent on optimized conditions. |

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it provides a valuable alternative, especially for large-scale synthesis due to the lower cost of copper catalysts.[6]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

References

- 1. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

Application Notes and Protocols for Polyamide Synthesis using N1-Phenylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications are often limited by poor solubility in organic solvents, which complicates their processing. A strategic approach to enhance the processability of these polymers without significantly compromising their desirable properties is the introduction of bulky pendant groups or the modification of the polymer backbone to disrupt chain packing and reduce intermolecular hydrogen bonding.

The use of N-substituted diamine monomers, such as N1-Phenylbenzene-1,3-diamine, is a promising strategy to improve the solubility and processing characteristics of aromatic polyamides. The presence of the phenyl group attached to one of the amine nitrogens introduces a non-coplanar structure, which hinders the close packing of polymer chains and reduces the extent of hydrogen bonding that is characteristic of unsubstituted aramids. This modification can lead to polyamides that are more readily soluble in common organic solvents, allowing for easier fabrication of films, fibers, and membranes through solution-based techniques. These soluble, high-performance polymers are of significant interest in advanced materials science and have potential applications in areas such as gas separation membranes, high-temperature adhesives, and flexible electronics. For drug development professionals, polyamides with tailored solubility and functionality can be explored for creating novel drug delivery systems and biocompatible materials.

This document provides a detailed protocol for the synthesis of polyamides using this compound as a key monomer. The methodologies are based on established polycondensation techniques for aromatic polyamides.

Data Presentation

Table 1: Materials and Reagents for Polyamide Synthesis

| Material/Reagent | Grade/Purity | Supplier (Example) | Purpose |

| This compound | >98% | Sigma-Aldrich, TCI | Diamine Monomer |

| Isophthaloyl chloride (IPC) | >99% | Sigma-Aldrich | Diacid Chloride Monomer |

| Terephthaloyl chloride (TPC) | >99% | Sigma-Aldrich | Diacid Chloride Monomer |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich | Solvent |

| N,N-Dimethylacetamide (DMAc) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |

| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | Acid Scavenger/Catalyst |

| Lithium Chloride (LiCl) | Anhydrous, >99% | Sigma-Aldrich | Solubility Enhancer |

| Triphenyl phosphite (TPP) | >97% | Sigma-Aldrich | Condensing Agent |

| Methanol | ACS Grade | Fisher Scientific | Precipitation/Washing |

| Ethanol | ACS Grade | Fisher Scientific | Washing |

| Argon or Nitrogen Gas | High Purity | Airgas | Inert Atmosphere |

Table 2: Representative Properties of N-Phenylated Aromatic Polyamides

| Property | Typical Value Range | Method of Measurement |

| Inherent Viscosity (ηinh) | 0.40 - 1.21 dL/g | Measured in DMAc or NMP at 30°C |

| Glass Transition Temp (Tg) | 196 - 255 °C | Differential Scanning Calorimetry (DSC) |

| 10% Weight Loss Temp (T10) | > 400 °C in N2 and Air | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in NMP, DMAc, DMF, DMSO | Qualitative assessment |

| Tensile Strength | 77 - 92 MPa | Tensile testing of cast films |

| Tensile Modulus | 1.5 - 2.5 GPa | Tensile testing of cast films |

Note: The data in Table 2 is compiled from literature on various N-phenylated aromatic polyamides and serves as an expected range for polyamides derived from this compound. Actual values will depend on the specific diacid chloride used and the final molecular weight of the polymer.

Experimental Protocols

Two common methods for the synthesis of aromatic polyamides from diamines and diacid chlorides are low-temperature solution polycondensation and the Yamazaki phosphorylation method.

Protocol 1: Low-Temperature Solution Polycondensation

This is a widely used method for synthesizing high molecular weight aromatic polyamides.

1. Reactor Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen or argon gas inlet, and a drying tube or a port for solid addition.

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to maintain an anhydrous environment.

2. Reagent Preparation:

-

In the reaction flask, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) under a gentle stream of inert gas. The concentration is typically around 10-15 wt%.

-

Stir the solution at room temperature until the diamine is completely dissolved.

-

Cool the solution to 0-5°C using an ice bath.

3. Polymerization:

-

Add an equimolar amount of solid isophthaloyl chloride or terephthaloyl chloride to the stirred diamine solution in small portions over 30-60 minutes to control the initial exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

4. Polymer Precipitation and Purification:

-

Once the polymerization is complete, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, under vigorous stirring in a blender. This will cause the polyamide to precipitate as a fibrous or powdery solid.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and byproducts like pyridine hydrochloride.

-

Continue washing until the filtrate is neutral.

5. Drying:

-

Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Protocol 2: Phosphorylation Polycondensation (Yamazaki Reaction)

This method is suitable for the direct polycondensation of diamines and dicarboxylic acids.

1. Reactor Setup:

-

Use the same setup as described in Protocol 1.

2. Reagent Preparation:

-

In the reaction flask, dissolve a specific molar amount of this compound, an equimolar amount of a dicarboxylic acid (e.g., isophthalic acid), and a solubility-enhancing salt like Lithium Chloride (LiCl) in anhydrous NMP.

-

Add anhydrous pyridine to the solution, which acts as a catalyst and an acid acceptor.

3. Polymerization:

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add triphenyl phosphite (TPP) as the condensing agent to the solution.

-

Heat the reaction mixture to 100-120°C with continuous stirring.

-

Maintain the reaction at this temperature for 3-6 hours. The progress of the polymerization can be monitored by the increase in the solution's viscosity.[1]

4. Polymer Precipitation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate, collect, and wash the polymer as described in Protocol 1.

5. Drying:

-

Dry the purified polyamide as described in Protocol 1.

Visualizations

Caption: Chemical reaction for polyamide synthesis.

Caption: Experimental workflow for polyamide synthesis.

References

Application Notes and Protocols: N1-Phenylbenzene-1,3-diamine as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Phenylbenzene-1,3-diamine, also known as N-phenyl-m-phenylenediamine (N-PMPD), is an aromatic amine that serves as a high-performance curing agent for epoxy resins. Its aromatic structure imparts excellent thermal stability and mechanical properties to the cured epoxy network, making it suitable for demanding applications in aerospace, automotive, and electronics industries. The phenyl substitution on one of the amine groups modifies the reactivity and steric hindrance compared to its parent compound, m-phenylenediamine (m-PDA), influencing the curing kinetics and final properties of the thermoset. Aromatic amines, in general, provide cured epoxies with superior heat and chemical resistance compared to aliphatic amines.[1][2]

This document provides detailed application notes, experimental protocols, and expected performance characteristics for the use of this compound as an epoxy curing agent. The quantitative data presented is primarily based on studies of the closely related and well-characterized m-phenylenediamine (m-PDA) as a direct analogue, providing a strong benchmark for expected performance.

Curing Mechanism

The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the primary and secondary amine groups to the epoxide rings of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The phenyl substitution on one of the amine groups can influence the reactivity of the adjacent secondary amine, potentially leading to a more controlled curing process.

Caption: General workflow for curing epoxy resin with this compound.

Quantitative Data on Cured Resin Properties (Analogous System: m-Phenylenediamine)